molecular formula C15H20N2O3 B1260502 7-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-7-oxoheptanoic acid

7-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-7-oxoheptanoic acid

Cat. No. B1260502
M. Wt: 276.33 g/mol
InChI Key: GRZYSBZPIRQMCQ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-[(2-methylphenyl)methylidene]hydrazinyl]-7-oxoheptanoic acid is a medium-chain fatty acid.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Key Intermediates: Methyl 7-Oxoheptanoate, a compound closely related to the target chemical, has been used in the synthesis of various intermediates for prostaglandins and other significant compounds (Ballini & Petrini, 1984).
  • Crebinostat Synthesis: In the synthesis of Crebinostat, an inhibitor of histone deacetylases, intermediates similar to the target compound are used, demonstrating its relevance in pharmaceutical compound synthesis (Zhang et al., 2018).
  • Schiff Base Compounds: Schiff base compounds with structures related to the target chemical have been synthesized, suggesting its potential in forming structurally diverse compounds (Yang, 2007).

Biomedical Research

  • Antimicrobial and Antifungal Activities: Novel dipeptide derivatives based on compounds structurally similar to the target molecule have been explored for their antimicrobial properties (Moustafa et al., 2018).
  • Cytotoxic and Antibacterial Studies: Compounds with phthalazinedione structures incorporating elements of the target chemical have shown promising cytotoxicity against certain cancer cells and antibacterial activities (El Rayes et al., 2022).

Molecular Docking and Drug Design

  • Molecular Docking Studies: The target compound's structural analogs have been used in molecular docking studies, suggesting their potential in drug design and understanding molecular interactions (Flefel et al., 2018).

properties

Product Name

7-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-7-oxoheptanoic acid

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

7-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-7-oxoheptanoic acid

InChI

InChI=1S/C15H20N2O3/c1-12-7-5-6-8-13(12)11-16-17-14(18)9-3-2-4-10-15(19)20/h5-8,11H,2-4,9-10H2,1H3,(H,17,18)(H,19,20)/b16-11+

InChI Key

GRZYSBZPIRQMCQ-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)CCCCCC(=O)O

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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